(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. A common approach includes:
Starting Material: The synthesis often begins with a simple indole derivative.
Cyclization: The indole undergoes cyclization to form the ergoline core structure.
Functionalization: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Final Steps:
Industrial Production Methods
Industrial production of ergoline derivatives may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ergoline derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ergoline derivatives, including (5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, are studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their interactions with biological receptors.
Medicine: Potential therapeutic agents for conditions such as migraines, Parkinson’s disease, and hypertension.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for ergoline derivatives often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions can modulate various physiological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline may have unique properties due to the specific functional groups attached to the ergoline core, which can influence its biological activity and therapeutic potential.
Properties
CAS No. |
115178-34-2 |
---|---|
Molecular Formula |
C25H26N4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(6aR,9S)-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H26N4/c1-28-15-17(16-29-11-10-26-25(29)18-6-3-2-4-7-18)12-21-20-8-5-9-22-24(20)19(14-27-22)13-23(21)28/h2-11,14,17,21,23,27H,12-13,15-16H2,1H3/t17-,21?,23+/m0/s1 |
InChI Key |
MDWHIOARLXYNKN-DRNTULDOSA-N |
Isomeric SMILES |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.